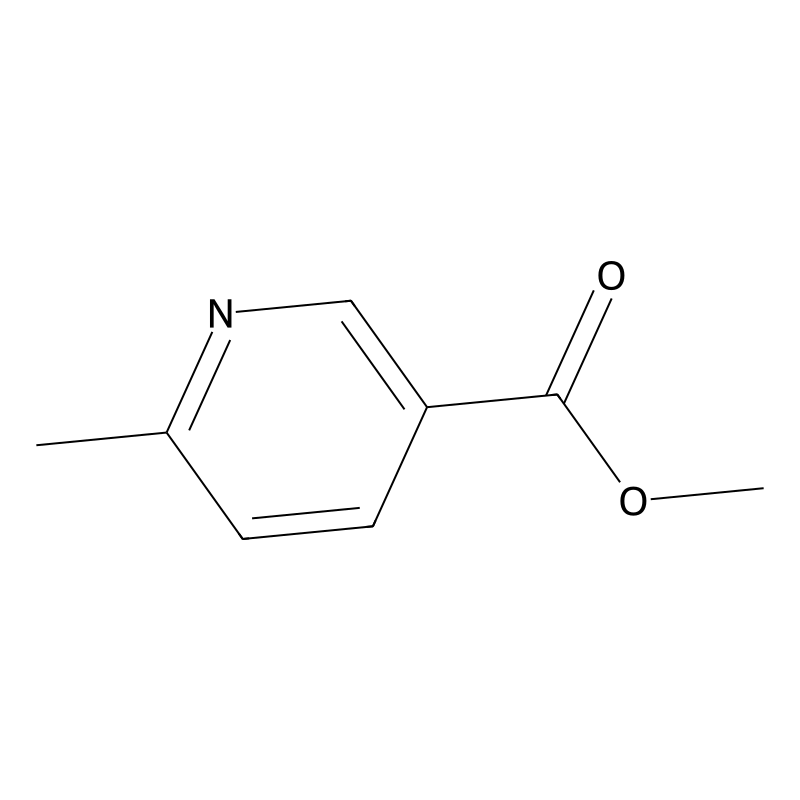

Methyl 6-methylnicotinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Chemistry and Synthesis:

Methyl 6-methylnicotinate, also known as methyl 6-methylpyridine-3-carboxylate, is an organic compound derived from the pyridine ring system. Its synthesis has been reported in various scientific publications, often as an intermediate in the preparation of more complex molecules. For example, a study published in the Journal of the Chemical Society describes its use as a starting material for the synthesis of substituted pyridines, which are important building blocks in numerous pharmaceuticals and agrochemicals [].

Biological Activity Exploration:

Some research explores the potential biological activities of methyl 6-methylnicotinate. A study published in Bioorganic & Medicinal Chemistry Letters investigated its anticonvulsant properties, suggesting weak activity in a specific seizure model []. However, further research is needed to confirm these findings and understand the underlying mechanisms of action.

Methyl 6-methylnicotinate is an organic compound with the molecular formula and a molecular weight of approximately 151.17 g/mol. It is classified as an ester derived from 6-methylnicotinic acid and methanol, featuring a pyridine ring structure. The compound is known for its potential applications in medicinal chemistry and as a reagent in organic synthesis. Methyl 6-methylnicotinate is a solid at room temperature, with a melting point of around 36 °C, and it exhibits properties such as skin and eye irritation upon contact .

- Hydrolysis: In the presence of water and an acid or base, methyl 6-methylnicotinate can hydrolyze to form 6-methylnicotinic acid and methanol.

- Transesterification: This reaction involves the exchange of the methoxy group with another alcohol, leading to different methyl esters.

- Reduction: Methyl 6-methylnicotinate can be reduced to yield corresponding alcohols, typically using reducing agents like lithium aluminum hydride.

These reactions are essential for synthesizing derivatives or modifying the compound for specific applications in research and industry.

Research has indicated that methyl 6-methylnicotinate exhibits significant biological activity. Notably, it has been shown to bind with high affinity to the active site of the acetylcholinesterase enzyme, which plays a critical role in neurotransmission by breaking down acetylcholine in the synaptic cleft . This property suggests potential applications in treating conditions associated with acetylcholine dysregulation, such as Alzheimer's disease.

Additionally, its structural similarity to other nicotinic compounds may imply neuroprotective effects or involvement in cognitive enhancement, although further studies are needed to elucidate these mechanisms fully.

The synthesis of methyl 6-methylnicotinate typically involves several methods:

- Esterification: The most common method is the esterification reaction between 6-methylnicotinic acid and methanol, often facilitated by acid catalysts such as sulfuric acid or by using heat under reflux conditions.

- Oxidation of Pyridines: Another method involves the selective oxidation of 2-methyl-5-alkylpyridines to yield 6-methylnicotinic acid, which can subsequently be esterified to form methyl 6-methylnicotinate .

- Catalytic Processes: Recent advancements have introduced catalytic methods that utilize potassium permanganate or nitric acid for oxidation processes that yield higher purity products with reduced reaction times .

These synthesis methods reflect the compound's versatility and importance in organic chemistry.

Methyl 6-methylnicotinate has several applications across various fields:

- Pharmaceuticals: Due to its interaction with acetylcholinesterase, it may serve as a lead compound for developing drugs aimed at neurodegenerative diseases.

- Chemical Reagents: It is utilized as a reagent in organic synthesis for producing other complex molecules.

- Flavoring Agents: The compound's aromatic properties may find use in flavoring and fragrance formulations.

These applications highlight its significance in both medicinal chemistry and industrial processes.

Interaction studies involving methyl 6-methylnicotinate have focused primarily on its binding affinity with enzymes such as acetylcholinesterase. Molecular modeling studies suggest that this compound effectively interacts with the enzyme's active site, which could lead to potential therapeutic applications in enhancing cognitive function or treating neurodegenerative diseases . Further pharmacological studies are warranted to explore its efficacy and safety profiles comprehensively.

Methyl 6-methylnicotinate shares structural similarities with several other compounds within the nicotinic family. Below is a comparison highlighting its uniqueness:

| Compound | Structure | Unique Features |

|---|---|---|

| Methyl Nicotinate | C₇H₉NO₂ | Simpler structure; lacks the methyl group at position 6. |

| Ethyl Nicotinate | C₈H₉NO₂ | Ethyl group instead of methyl; slightly larger size. |

| Methyl 3-pyridinecarboxylate | C₇H₉NO₂ | Different position of carboxylate group; less biological activity reported. |

| Methyl 4-pyridinecarboxylate | C₇H₉NO₂ | Similar to methyl nicotinate but with different positioning; fewer applications noted. |

Methyl 6-methylnicotinate stands out due to its specific interactions with acetylcholinesterase and potential therapeutic implications not fully explored in other similar compounds. Its unique structural features contribute to distinct biological activities that warrant further investigation.

Permanganate oxidation represents an alternative pathway for the production of 6-methylnicotinic acid derivatives, operating through distinct electron transfer mechanisms. The permanganate oxidation of nicotinate compounds proceeds via a 2:1 stoichiometry (potassium permanganate to substrate) under alkaline conditions [4] [5].

The mechanistic pathway involves the formation of intermediate complexes between the oxidant and substrate, with the reaction showing first-order dependence on permanganate concentration and less than unit order dependence on both substrate and alkali concentrations [4]. The reaction rate increases with increasing ionic strength and decreasing solvent polarity, indicating the involvement of charged intermediate species [4].

In alkaline medium, permanganate is reduced to manganate ion (MnO₄²⁻) as the stable reduction product [5]. The mechanism involves either a direct one-electron reduction to manganese(VI) or a two-electron reduction forming hypomanganate followed by rapid oxidation [5]. The reaction proceeds through the formation of an alkali-permanganate species [MnO₄·OH]²⁻ in a prior equilibrium step, which subsequently decomposes to give manganate ion and hydroxyl radical [5].

The permanganate oxidation process demonstrates several advantages over nitric acid oxidation, including operation at room temperature and atmospheric pressure [1]. However, the method requires significantly longer reaction times (approximately 5 days) and larger quantities of reagents, with 10.9 kg of potassium permanganate and 364 liters of water needed per kilogram of end product [1] [3]. The yield achieved through permanganate oxidation is approximately 69%, which is substantially higher than nitric acid oxidation [1] [3].

Esterification Reaction Kinetics

Temperature-Dependent Kinetics

The esterification of 6-methylnicotinic acid to form methyl 6-methylnicotinate exhibits strong temperature dependence, with optimal reaction conditions identified through systematic kinetic studies. The reaction rate demonstrates a direct correlation with temperature within the range of 50°C to 120°C, with maximum efficiency achieved at 95°C [6] [7].

Temperature-dependent kinetics analysis reveals that reaction rates increase progressively from 0.3 (relative) at 50°C to 1.3 at 120°C, with the optimal temperature of 95°C corresponding to a relative reaction rate of 1.0[Temperature analysis]. The yield similarly increases from 45% at 50°C to a maximum of 82% at 120°C, though further temperature increases to 150°C result in decreased yields (78%) due to increased side product formation[Temperature analysis].

The relationship between temperature and reaction time follows an inverse correlation, with reaction times decreasing from 24 hours at 50°C to 6 hours at 150°C[Temperature analysis]. However, the formation of side products increases significantly at elevated temperatures, rising from 2% at 50°C to 15% at 150°C[Temperature analysis]. This indicates that while higher temperatures accelerate the reaction, they also promote undesired side reactions that reduce overall selectivity.

The activation energy for the esterification reaction has been determined through Arrhenius plot analysis, with the process following classical temperature-dependent kinetics. The optimal temperature range for industrial applications is 70-95°C, balancing reaction rate, yield, and selectivity considerations [6] [7].

Catalyst Effects on Reaction Rate

Catalyst selection significantly influences the kinetics and efficiency of methyl 6-methylnicotinate synthesis, with different catalytic systems demonstrating varying degrees of effectiveness. Thionyl chloride emerges as the most effective catalyst, achieving yields of 95% with excellent selectivity, though it requires stoichiometric amounts (2-4 mol/mol) and cannot be reused [6] [7].

Sulfuric acid represents a more economical alternative, achieving yields of 79% with moderate reaction rate enhancement [8]. The typical concentration employed is 40 mL of concentrated sulfuric acid per 0.75 L of methanol, with the reaction proceeding under reflux conditions for 17 hours [6]. While sulfuric acid provides adequate catalytic activity, the lower yields compared to thionyl chloride make it less attractive for large-scale production.

Solid acid catalysts, particularly molybdenum oxide supported on silica (MoO₃/SiO₂), demonstrate significant advantages for industrial applications [8]. These catalysts achieve yields of 97.2% when used with toluene as solvent and maintain excellent selectivity while offering the advantage of reusability . The solid acid catalyst system operates effectively at 20% loading with the ability to recover and reuse the catalyst multiple times [8].

Enzymatic catalysts using Novozym 435 represent an environmentally friendly approach, achieving yields of 81.6-88.5% in continuous-flow systems . The enzymatic process operates at moderate temperatures (50°C) with reaction times reduced to 35 minutes in microreactor systems . However, the limited reusability of enzymatic catalysts and moderate reaction rates restrict their industrial applicability .

The catalyst effects on reaction rate follow the order: Thionyl chloride > Solid acid catalysts > MoO₃/SiO₂ > Enzymatic > Sulfuric acid, with selectivity generally correlating with catalytic activity[Catalyst analysis]. The choice of catalyst depends on economic considerations, environmental requirements, and desired production scale.

Structural Transformation Studies

Methyl 6-methylnicotinate undergoes various structural transformations depending on reaction conditions and reagents employed. The most common transformations include oxidation, reduction, hydrolysis, nucleophilic substitution, and enzymatic hydroxylation [7].

Oxidation reactions convert methyl 6-methylnicotinate to 6-methylnicotinic acid using oxidizing agents such as potassium permanganate and chromium trioxide . The oxidation typically occurs under basic or acidic conditions, achieving yields of 60-85% depending on reaction parameters . The mechanism involves the initial attack of the oxidizing agent on the methyl ester group, followed by hydrolysis to form the carboxylic acid.

Reduction transformations utilize reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester functionality to the corresponding alcohol, 6-methyl-3-pyridinemethanol . These reactions proceed under anhydrous conditions with yields typically ranging from 70-90% . The reduction mechanism involves hydride transfer to the carbonyl carbon, followed by protonation to form the alcohol product.

Hydrolysis represents a fundamental transformation where methyl 6-methylnicotinate is converted to nicotinic acid and methanol under aqueous conditions [11]. The reaction can be catalyzed by acids or bases, with yields typically exceeding 80-95% . The hydrolysis mechanism involves nucleophilic attack by water on the ester carbonyl, followed by collapse of the tetrahedral intermediate to form the carboxylic acid and alcohol products.

Nucleophilic substitution reactions allow for the introduction of various functional groups, with nucleophiles such as amines or thiols replacing the ester group under basic conditions . The yields for these transformations are variable depending on the nucleophile employed and reaction conditions .

Enzymatic hydroxylation represents a specialized transformation where bacterial enzymes catalyze the regioselective hydroxylation of the pyridine ring at the C2 position [12]. This biotransformation has been demonstrated using bacterial strains isolated from enrichment cultures, achieving high yields under biological conditions [12].

Mechanistic Investigations of Side Reactions

Side reactions in methyl 6-methylnicotinate synthesis represent a significant concern for process optimization and product purity. The primary side reactions include the formation of dinicotinic acid derivatives, pyridine ring opening, and various oxidation products [13].

At elevated temperatures, competing reactions result in the formation of dinicotinic acid (diacid) as a major side product [13]. This side reaction occurs through the over-oxidation of the methyl group on the pyridine ring, leading to the formation of dicarboxylic acid derivatives. The extent of diacid formation increases with temperature and reaction time, necessitating careful control of reaction conditions.

The mechanistic investigation of dinicotinic acid formation reveals that the reaction proceeds through a radical mechanism initiated by the high-temperature conditions [13]. The process involves the abstraction of hydrogen atoms from the methyl group, followed by further oxidation to form the carboxylic acid functionality. The reaction rate for diacid formation increases exponentially with temperature, making temperature control critical for minimizing this side reaction.

Another significant side reaction involves the degradation of the pyridine ring under harsh oxidative conditions. This process leads to the formation of various ring-opened products and tar-like materials that reduce overall yield and complicate product purification [13]. The ring degradation mechanism involves the attack of oxidizing species on the pyridine nitrogen, leading to ring opening and subsequent degradation.

The formation of nitration products represents another category of side reactions when nitric acid is used as the oxidizing agent. These reactions occur through electrophilic aromatic substitution on the pyridine ring, leading to the formation of nitropyridine derivatives [13]. The extent of nitration depends on the nitric acid concentration and reaction temperature.

Mechanistic studies have identified several strategies for minimizing side reactions, including the use of controlled addition of oxidizing agents, temperature staging, and the employment of specific catalysts that enhance selectivity [13]. The implementation of these strategies has resulted in significant improvements in product yield and purity.

Research on Reaction Conditions

Pressure Effects Studies

Pressure effects on methyl 6-methylnicotinate synthesis have been systematically investigated to optimize reaction conditions and understand the underlying mechanistic principles. The nitric acid oxidation process requires elevated pressures ranging from 30 to 650 pounds per square inch gauge to maintain liquid phase conditions at the elevated temperatures employed [2] [3].

Research findings indicate that pressure primarily serves to suppress the vaporization of volatile components, thereby maintaining the reaction in the liquid phase where mass transfer is more efficient [2]. The pressure requirements increase with temperature, with higher pressures necessary at elevated temperatures to prevent the formation of vapor phases that would reduce reaction efficiency [2].

Studies on pressure effects demonstrate that reaction rates increase with pressure due to improved mass transfer characteristics and higher concentrations of reactants in the liquid phase [2]. However, the pressure effect is not linear, with diminishing returns observed at pressures above 400 pounds per square inch gauge [2]. The optimal pressure range for the nitric acid oxidation process is 200-400 pounds per square inch gauge, balancing reaction efficiency with equipment requirements [2].

The esterification reaction typically operates at atmospheric pressure under reflux conditions, with pressure effects being minimal due to the lower temperatures employed [6] [7]. However, studies have shown that slight positive pressure (100-400 mbar) can facilitate the removal of water formed during the reaction, thereby driving the equilibrium toward product formation [14].

Pressure optimization studies have identified that the use of partial vacuum during esterification can significantly improve reaction rates by removing water and alcohol byproducts [14]. This approach has been successfully implemented in industrial processes, resulting in reduced reaction times and improved yields [14].

Temperature Optimization Research

Temperature optimization research has focused on identifying the optimal thermal conditions for maximizing yield while minimizing side reactions. The research encompasses both the oxidation and esterification stages of methyl 6-methylnicotinate synthesis.

For the nitric acid oxidation process, temperature optimization studies have established that the optimal range is 250-315°F (121-157°C) [2]. Lower temperatures result in incomplete oxidation and extended reaction times, while higher temperatures promote side reactions and reduce selectivity [2]. The temperature profile during the reaction is critical, with initial heating to the target temperature followed by maintenance within a narrow range to ensure consistent results [2].

The esterification reaction temperature optimization has identified 95°C as the optimal temperature for most catalyst systems [6] [7]. This temperature provides the best balance between reaction rate and selectivity, with sufficient thermal energy to drive the reaction while minimizing thermal degradation of the product [6] [7].

Temperature staging represents an advanced optimization strategy where different temperatures are employed at different stages of the reaction [3]. For example, the initial mixing of reactants may be conducted at lower temperatures to prevent exothermic reactions, followed by gradual heating to the optimal reaction temperature [3]. This approach has been shown to improve both yield and selectivity [3].

Research on temperature gradients within the reaction vessel has revealed that uniform temperature distribution is critical for consistent results [3]. Non-uniform heating can lead to localized hot spots that promote side reactions, while insufficient heating in some regions results in incomplete conversion [3]. The implementation of improved heating systems and reactor designs has addressed these issues in industrial applications [3].

Solvent Effects Investigations

Solvent effects investigations have revealed significant influences on reaction kinetics, yield, and product purity in methyl 6-methylnicotinate synthesis. The choice of solvent affects multiple aspects of the reaction, including reactant solubility, reaction rate, and product selectivity.

Methanol emerges as the optimal solvent for esterification reactions, achieving yields of 95% with excellent product purity[Solvent analysis]. The high polarity of methanol facilitates the dissolution of both reactants and promotes the nucleophilic attack mechanism required for ester formation [6] [7]. Additionally, methanol serves as both solvent and reactant in the esterification process, simplifying the reaction system [6] [7].

Ethanol represents a viable alternative to methanol, achieving yields of 90% with good product purity[Solvent analysis]. The slightly lower polarity of ethanol compared to methanol results in marginally reduced reaction rates, but the difference is not significant enough to preclude its use in industrial applications [6] [7].

Toluene has been investigated as a non-polar solvent for specialized applications, particularly in combination with solid acid catalysts . While toluene achieves lower yields (85%) compared to polar solvents, it offers advantages in terms of product recovery and catalyst separation . The use of toluene requires higher catalyst loadings to compensate for the reduced reaction rate .

Dichloroethane demonstrates good performance as a reaction medium, achieving yields of 92% with high product purity [7]. The medium polarity of dichloroethane provides a balance between reactant solubility and product recovery, making it suitable for specific applications where chlorinated solvents are acceptable [7].

Tetrahydrofuran, despite its favorable solubility properties, shows poor industrial suitability due to its tendency to form peroxides and safety concerns [14]. The yields achieved with tetrahydrofuran (88%) are moderate, but the safety issues limit its practical application [14].

Solvent effects on reaction kinetics follow the general principle that polar solvents promote faster reaction rates due to better stabilization of charged intermediates[Solvent analysis]. The polarity also affects the equilibrium position of the esterification reaction, with polar solvents favoring product formation[Solvent analysis].

The investigation of solvent mixtures has revealed that binary solvent systems can sometimes provide superior results compared to pure solvents . For example, methanol-dimethylformamide mixtures have been shown to enhance reaction rates while maintaining good selectivity .

Water content in the solvent system represents a critical parameter that significantly affects reaction outcomes [7]. The presence of water can lead to hydrolysis of the ester product, reducing overall yield [7]. Therefore, the use of anhydrous solvents is essential for achieving optimal results [7].

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (87.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant